molecular formula C10H20N2 B1427442 4-Methyl-1,4-diazaspiro[5.5]undecane CAS No. 933689-94-2

4-Methyl-1,4-diazaspiro[5.5]undecane

Cat. No.: B1427442
CAS No.: 933689-94-2
M. Wt: 168.28 g/mol
InChI Key: IYJBTTDXFABNJG-UHFFFAOYSA-N
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Description

4-Methyl-1,4-diazaspiro[5.5]undecane, also known as spiro[4.5]decan-1-amine, is a compound with a spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4-diazaspiro[5.5]undecane typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the use of tert-butyl (1-(aminomethyl)cyclohexyl)carbamate as a starting material, followed by several protecting and deprotecting steps to control the selectivity of the amino groups throughout the synthesis .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes, including intramolecular cyclization and nucleophilic aromatic substitution reactions. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

4-Methyl-1,4-diazaspiro[5.5]undecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-1,4-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as NS5-methyltransferase, which is crucial for the replication of dengue virus . Molecular dynamics simulations have identified favorable binding energies, suggesting strong interactions with target proteins .

Comparison with Similar Compounds

    1,9-Diazaspiro[5.5]undecane: Shares a similar spirocyclic structure but differs in the position of nitrogen atoms.

    3,9-Diazaspiro[5.5]undecane: Known for its activity as a γ-aminobutyric acid type A receptor antagonist.

    4,9-Diazaspiro[5.5]undecane: Exhibits dual activity as a μ-opioid receptor agonist and σ1 receptor antagonist.

Uniqueness: 4-Methyl-1,4-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This compound’s ability to interact with various molecular targets makes it a valuable candidate for further research and development.

Properties

IUPAC Name

4-methyl-1,4-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-8-7-11-10(9-12)5-3-2-4-6-10/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJBTTDXFABNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2(C1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,4-diazaspiro[5.5]undecane
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4-Methyl-1,4-diazaspiro[5.5]undecane
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4-Methyl-1,4-diazaspiro[5.5]undecane
Reactant of Route 5
4-Methyl-1,4-diazaspiro[5.5]undecane
Reactant of Route 6
4-Methyl-1,4-diazaspiro[5.5]undecane

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